![molecular formula C12H12F6N2 B091941 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine CAS No. 16172-96-6](/img/structure/B91941.png)
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine is a chemical compound that has been studied for its potential pharmacological effects and as a building block in medicinal chemistry. It has been found to act as a serotonin receptor agonist in rat brain, which suggests its potential use in modulating serotonin levels and influencing related biological processes . Additionally, derivatives of piperazine, including those with trifluoromethyl groups, have been explored for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, indicating the versatility of this scaffold in drug discovery .
Synthesis Analysis
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine and its derivatives involves various chemical reactions and methodologies. For instance, the diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines has been achieved using the Ruppert-Prakash reagent (TMSCF3) and α-amino sulfinylimines, demonstrating a method to obtain stereochemically defined piperazines . Other synthetic approaches include the Mannich reaction, which has been used to produce novel derivatives of piperazine with antidepressant and antianxiety activities .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their biological activity and physical properties. For example, the design and synthesis of bis(piperazine-2,5-diones) with different conformations have been explored to understand the effects of side chain substitution on the molecule's conformation and the resulting intermolecular interactions in the solid state .
Chemical Reactions Analysis
Piperazine and its derivatives participate in various chemical reactions that are crucial for their transformation into biologically active compounds. The synthesis of metabolites related to 1-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride, a cerebral vasodilator, involved confirming the structures of these metabolites through chemical synthesis . Additionally, the preparation of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker involved 1,3-dipolar cycloaddition reactions, showcasing the chemical reactivity of piperazine-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine derivatives are influenced by their molecular structure. For instance, the presence of the trifluoromethyl group can affect the compound's lipophilicity, which is an important factor in drug design. The synthesis of N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine has been carried out to explore their antimicrobial activities, indicating the importance of functional group modification in determining biological activity .
Scientific Research Applications
Antibacterial and Cytotoxic Activities
A study by Mekky & Sanad (2020) focused on synthesizing novel compounds using 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine. These compounds showed promising antibacterial and cytotoxic activities against various bacterial strains and cell lines.
Fungicidal Activity
3-Piperazine-bis(benzoxaborole) and its analogues were investigated for fungicidal activity against filamentous fungi, revealing higher inhibitory activity compared to standard antibiotics (Wieczorek et al., 2014).
Antitumor Activity
Research by Yurttaş et al. (2014) involved 1,2,4-triazine derivatives bearing piperazine amide moiety, which showed potential anticancer activities against breast cancer cells.
NK1/NK2 Receptor Activity
A study by Ting et al. (2000) synthesized a series of 5-[(3,5-bis(trifluoromethyl)phenyl)methoxy]-3-(3,4-dichlorophenyl)-4(Z)-(methoxyimino)pentyl-1-piperazines to investigate their affinity for NK1 and NK2 receptors.
Antioxidant Properties
A study focused on synthesizing 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine, revealing its potential as an antioxidant (Prabawati, 2016).
HIV-1 Reverse Transcriptase Inhibitors
The synthesis and evaluation of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their inhibition of HIV-1 reverse transcriptase were explored (Romero et al., 1994).
Insecticidal Activity
The use of 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) as a lead compound for new insecticides with novel modes of action was investigated, showing potential against armyworm (Cai et al., 2010).
Pharmaceutical Synthesis
Studies involving the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which contain piperazine moieties, were conducted to improve processes and yields (Botteghi et al., 2001).
PET Imaging Agents
Research on the synthesis of NK(1) receptor radioligands involving piperazine derivatives for potential PET imaging agents was conducted, aiming to improve visualization in rat brain imaging (Gao et al., 2005).
Agrochemical Research
The synthesis and bioactivity of bis(heteroaryl)piperazines were explored, showing potential as non-nucleoside HIV-1 reverse transcriptase inhibitors and as novel agrochemicals with fungicidal and herbicidal activities (Wang et al., 2017).
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)20-3-1-19-2-4-20/h5-7,19H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJABLNQZCSKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354370 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine | |
CAS RN |
16172-96-6 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




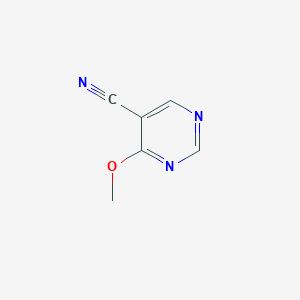
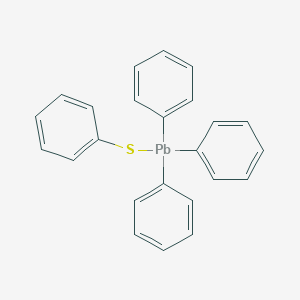
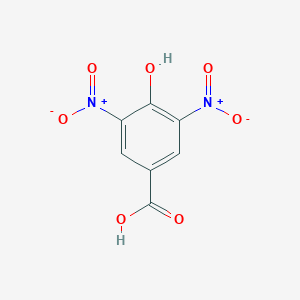
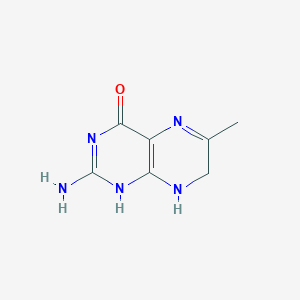
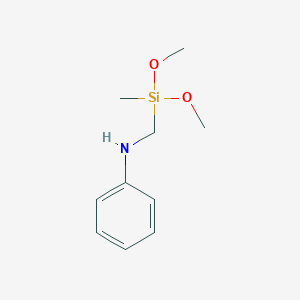
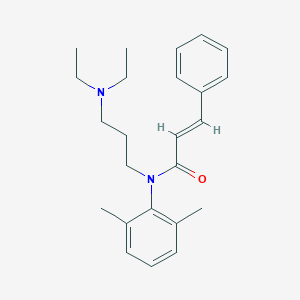
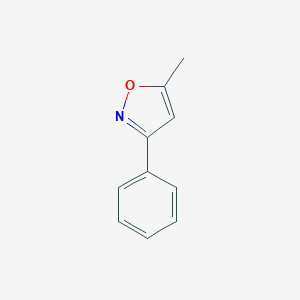
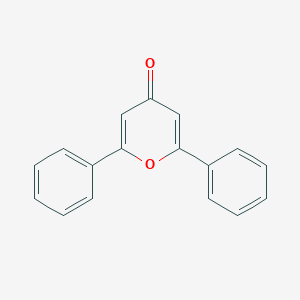
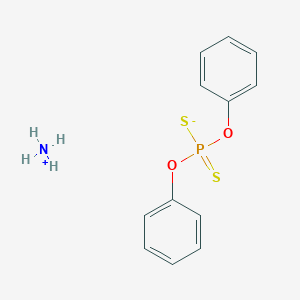
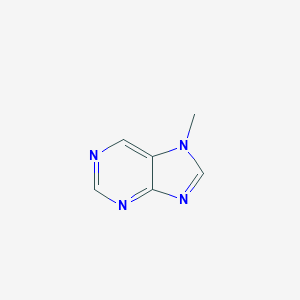
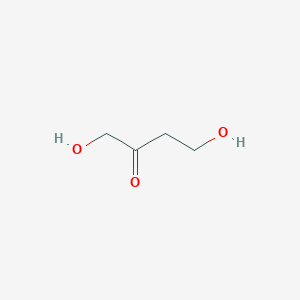
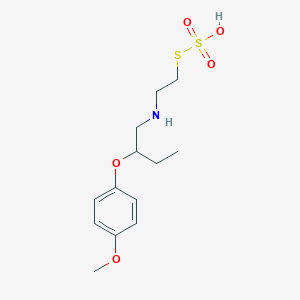
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)